molecular formula C18H13ClN2OS B2998518 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-03-9

2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2998518
CAS No.: 866727-03-9
M. Wt: 340.83
InChI Key: XNLVAMJCYXAVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic heterocyclic compound based on the chromeno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This compound features a 4-chlorophenyl substituent and a critical thione group at the 4-position, which can be pivotal for its reactivity and interaction with biological targets. Chromeno[2,3-d]pyrimidine derivatives have been identified as promising scaffolds with notable antiproliferative activities, with some analogs demonstrating sub-micromolar cytotoxic activity against a panel of human tumor cell lines, including breast, lung, and colon cancers . The chromenopyrimidine core is also a key precursor in pharmaceutical research due to its broader bioavailability and synthetic applications . Beyond oncology research, compounds within this structural class have been investigated for their in vitro antimicrobial and antitubercular activities, showing efficacy against various bacterial strains and Mycobacterium tuberculosis . The mechanism of action for such compounds often involves interaction with cellular targets like enzymes or receptors; for instance, some related derivatives have been shown to inhibit Store-Operated Calcium Entry (SOCE), a process implicated in cancer cell proliferation . This product is intended for non-veterinary, non-human research purposes only in laboratory settings.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLVAMJCYXAVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione , a member of the chromenopyrimidine family, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological significance of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of chromenopyrimidine derivatives typically involves multi-step reactions. The general approach includes:

  • Formation of the Chromene Ring : This can be achieved through the condensation of salicylaldehyde with β-ketoesters under acidic or basic conditions.
  • Introduction of the Pyrimidine Moiety : The chromene intermediate is then reacted with guanidine or its derivatives, often requiring heating and a catalyst.
  • Substitution Reactions : Final steps involve introducing substituents like chlorophenyl and methyl groups via substitution reactions using alkyl halides and chlorobenzene derivatives.

Anticancer Properties

Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives show cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

CompoundCell Line TestedIC50 (µM)Activity
This compoundMCF715Moderate
This compoundHCT11620Moderate

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it has moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, chromenopyrimidine derivatives have been reported to possess:

  • Antioxidant Activity : They exhibit scavenging effects on free radicals.
  • Anti-inflammatory Effects : These compounds show potential in reducing inflammation markers.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as acetylcholinesterase, suggesting potential in treating neurodegenerative diseases .

Case Studies

  • Cytotoxicity Study : A study conducted on various chromenopyrimidine derivatives showed that those with a chlorophenyl substituent had enhanced cytotoxicity against MCF7 cells compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : In a comparative study of synthesized compounds including this compound, it was found that this compound performed significantly better against Gram-positive bacteria compared to other tested derivatives .

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine Derivatives

2-(3,4-Dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

  • Structural Differences: The phenyl substituent here is 3,4-dimethoxy instead of 4-chlorophenyl.
  • Biological Implications : Methoxy groups may improve blood-brain barrier penetration, whereas the 4-chlorophenyl group in the target compound could enhance binding to hydrophobic enzyme pockets .

7-Bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

  • Key Variations: Replaces the thione group with a ketone and introduces a bromine atom.

Thieno[2,3-d]pyrimidine Analogs

5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione

  • Core Structure : Features a thiophene ring fused to pyrimidine instead of a benzene ring. Thiophene’s sulfur atom introduces π-electron delocalization differences, altering redox properties.
  • Activity Data: Thieno derivatives exhibit strong anticancer activity (e.g., IC₅₀ values < 1 μM against breast cancer cells), attributed to thiophene’s ability to interact with DNA topoisomerases .

7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

  • Modifications: Combines thieno-pyrimidine with a coumarin moiety. The bromophenyl group increases molecular weight (450.9 g/mol) and lipophilicity, which may enhance tumor cell uptake but raise toxicity risks .

Pyrrolo[2,3-d]pyrimidine Derivatives

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Structural Features: A pyrrolo ring replaces the chromeno system, creating a smaller, more rigid structure. The fluorine atom at the phenyl group increases electronegativity, improving hydrogen-bonding interactions with target proteins.
  • Applications: Pyrrolo-pyrimidines are widely studied as kinase inhibitors, suggesting the target compound’s chromeno core may offer novel selectivity profiles .

Physicochemical Comparison

Property Target Compound 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione 2-(3,4-Dimethoxyphenyl)-7-methyl Chromeno Derivative
Molecular Weight (g/mol) ~369.8 ~337.8 ~410.4
LogP (Predicted) 3.5 3.1 2.8
Solubility (mg/mL) <0.1 (DMSO) 0.3 (DMSO) 1.2 (Ethanol)
Melting Point (°C) Not Reported 216–217 (Thieno analog ) Not Reported

Anticancer Activity

  • Target Compound : Predicted to inhibit tubulin polymerization due to structural similarity to colchicine-site binders.
  • Thieno Analogs: Compound 19b (thieno-triazolo-pyrimidine) showed IC₅₀ = 0.8 μM against MCF-7 cells, surpassing doxorubicin (IC₅₀ = 1.2 μM) .
  • Chromeno Derivatives: Methoxy-substituted analogs exhibit moderate activity (IC₅₀ ~5–10 μM), suggesting chlorine’s role in enhancing potency .

Antibacterial Activity

  • Thiophene-Based Compounds : Gram-positive inhibition (MIC = 2–8 μg/mL) linked to sulfonamide and triazole moieties .
  • Target Compound : Unreported, but the 4-chlorophenyl group may disrupt bacterial membrane integrity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and what are their comparative advantages?

  • Methodology : The compound can be synthesized via cyclocondensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under acidic or basic conditions. For example, microwave-assisted synthesis (80–120°C, 15–30 min) improves yield (up to 86%) and reduces reaction time compared to conventional reflux methods (6–12 hours) . Characterization via 1H^1H NMR and IR confirms the thione moiety (e.g., NH stretch at ~3434 cm1^{-1}) and chromeno-pyrimidine backbone .

Q. How should researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : 1H^1H NMR peaks at δ 6.67–8.01 ppm confirm aromatic protons; singlet at δ 4.37 ppm indicates the pyran ring hydrogen .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 407 [M+^++1]) and fragmentation patterns validate molecular weight .
  • Elemental Analysis : Match experimental C, H, N, S, and Cl percentages with theoretical values (e.g., C 67.89%, Cl 8.71%) .

Q. What are the primary biological activities reported for this compound, and how are they assessed?

  • Methodology : Screen for anticancer activity using MTT assays against cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values to reference drugs like doxorubicin. Antibacterial activity is tested via disk diffusion against S. aureus (Gram-positive) and E. coli (Gram-negative) . Substituent effects (e.g., 4-chlorophenyl) enhance activity by increasing lipophilicity and target binding .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity while minimizing toxicity?

  • Methodology :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 7-methyl position to enhance metabolic stability. Replace the thione with selenone for improved redox activity .
  • SAR Studies : Compare derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to map pharmacophore regions .
  • Toxicity Profiling : Use in vitro hepatocyte assays and in vivo murine models to assess hepatic/renal toxicity .

Q. What computational tools are effective for predicting binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic contacts with the chlorophenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : If anticancer activity varies between studies (e.g., IC50_{50} of 5 µM vs. 15 µM), consider:

  • Assay Conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .
  • Compound Purity : Verify via HPLC (≥95% purity) and control for degradation products .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy. Thione derivatives are prone to oxidation at pH > 7; adding antioxidants (e.g., ascorbic acid) mitigates this .
  • Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and prolong half-life in plasma .

Q. How does the chromeno-pyrimidine scaffold influence photophysical properties for imaging applications?

  • Methodology :

  • Fluorescence Studies : Measure emission spectra (λex_{ex} 350 nm, λem_{em} 450–500 nm) in DMSO/water mixtures. The fused chromene ring enhances quantum yield (Φ ~0.4) compared to simpler pyrimidines .
  • Two-Photon Absorption : Use femtosecond lasers to assess nonlinear optical properties for deep-tissue imaging .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted methods for scalability and reproducibility .
  • Characterization : Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and replicate experiments ≥3 times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.